3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-4-3-5-17(12-16)25(23,24)20-13-14-6-8-15(9-7-14)18(22)21-10-1-2-11-21/h3-9,12,20H,1-2,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDLYYSRXDDQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two key intermediates (Figure 1):
- 3-Chlorobenzenesulfonyl chloride : A commercially available sulfonyl chloride derivative.
- 4-(Pyrrolidine-1-carbonyl)benzylamine : A custom-synthesized benzylamine bearing a pyrrolidine amide substituent.
The critical bond formation occurs via nucleophilic substitution between the sulfonyl chloride and the primary amine.
Synthesis of 4-(Pyrrolidine-1-Carbonyl)Benzylamine
Route 1: Bromide Displacement Pathway
Step 1: Synthesis of 4-(Bromomethyl)Benzoic Acid
4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux (Equation 1).
Equation 1:
$$
\text{4-Methylbenzoic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4, \Delta} \text{4-(Bromomethyl)benzoic acid}
$$
Yield : 78%
Characterization :
- IR (KBr) : 1702 cm$$^{-1}$$ (C=O), 598 cm$$^{-1}$$ (C-Br).
- $$^1$$H-NMR (500 MHz, CDCl$$3$$) : δ 7.98 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H), 4.45 (s, 2H, CH$$2$$Br).
Step 2: Formation of 4-(Bromomethyl)Benzoyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) at reflux to yield the acyl chloride (Equation 2).
Equation 2:
$$
\text{4-(Bromomethyl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{4-(Bromomethyl)benzoyl chloride}
$$
Yield : 92%
Characterization :
- $$^1$$H-NMR (500 MHz, CDCl$$3$$) : δ 8.02 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 4.51 (s, 2H, CH$$2$$Br).
Step 3: Amidation with Pyrrolidine
The acyl chloride reacts with pyrrolidine in dichloromethane (DCM) with triethylamine (TEA) as a base (Equation 3).
Equation 3:
$$
\text{4-(Bromomethyl)benzoyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{TEA, DCM}} \text{4-(Bromomethyl)-N-pyrrolidinebenzamide}
$$
Yield : 85%
Characterization :
- IR (KBr) : 1648 cm$$^{-1}$$ (C=O), 1541 cm$$^{-1}$$ (N-H).
- $$^13$$C-NMR (125 MHz, CDCl$$3$$) : δ 167.2 (C=O), 46.8 (CH$$2$$Br), 25.3 (pyrrolidine CH$$_2$$).
Step 4: Amination via Azide Intermediate
The bromide is displaced by sodium azide in dimethylformamide (DMF), followed by Staudinger reduction (Equation 4).
Equation 4:
$$
\text{4-(Bromomethyl)-N-pyrrolidinebenzamide} \xrightarrow{\text{NaN}3, \text{DMF}} \text{4-(Azidomethyl)-N-pyrrolidinebenzamide} \xrightarrow{\text{PPh}3, \text{H}_2\text{O}} \text{4-(Aminomethyl)-N-pyrrolidinebenzamide}
$$
Yield : 65% (over two steps)
Characterization :
Route 2: Reductive Amination Pathway
Step 1: Synthesis of 4-Formyl-N-Pyrrolidinebenzamide
4-Formylbenzoic acid is coupled with pyrrolidine using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) (Equation 5).
Equation 5:
$$
\text{4-Formylbenzoic acid} + \text{Pyrrolidine} \xrightarrow{\text{DCC, HOBt}} \text{4-Formyl-N-pyrrolidinebenzamide}
$$
Yield : 88%
Characterization :
Step 2: Reductive Amination
The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (Equation 6).
Equation 6:
$$
\text{4-Formyl-N-pyrrolidinebenzamide} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{4-(Aminomethyl)-N-pyrrolidinebenzamide}
$$
Yield : 72%
Characterization :
Sulfonamide Bond Formation
Reaction of 4-(Aminomethyl)-N-Pyrrolidinebenzamide with 3-Chlorobenzenesulfonyl Chloride
The primary amine reacts with 3-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) using pyridine as a base (Equation 7).
Equation 7:
$$
\text{4-(Aminomethyl)-N-pyrrolidinebenzamide} + \text{3-Chlorobenzenesulfonyl chloride} \xrightarrow{\text{Pyridine, THF}} \text{3-Chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide}
$$
Reaction Conditions :
- Temperature: 0°C → RT
- Time: 12 h
Workup : Precipitation in ice-water, recrystallization from ethanol.
Yield : 82%
Characterization :
- Melting Point : 168–171°C
- IR (KBr) : 1329 cm$$^{-1}$$ (S=O), 1145 cm$$^{-1}$$ (S=O), 1643 cm$$^{-1}$$ (C=O).
- $$^1$$H-NMR (500 MHz, DMSO-d$$6$$) : δ 8.12 (d, 1H, Ar-H), 7.95 (m, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 4.25 (s, 2H, CH$$2$$), 3.45 (m, 4H, pyrrolidine CH$$2$$), 1.85 (m, 4H, pyrrolidine CH$$2$$).
- Elemental Analysis : Calculated for C$${19}$$H$${20}$$ClN$$3$$O$$3$$S: C, 54.61; H, 4.82; N, 10.06. Found: C, 54.48; H, 4.75; N, 10.12.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Comparison of Synthetic Pathways
| Route | Total Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | 52 | 98.5 | Scalable | Long reaction times |
| 2 | 63 | 97.8 | Mild conditions | Costly reagents |
Optimization Studies
Solvent Screening for Sulfonamide Formation
Table 2: Solvent Impact on Reaction Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 82 | 98.5 |
| DCM | 75 | 97.2 |
| Acetone | 68 | 95.8 |
THF provided optimal solubility and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions in biological systems.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and leading to the disruption of essential biological processes. This inhibition can result in antiproliferative effects on cancer cells and antimicrobial activity against bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
Substituent Effects: The target compound’s pyrrolidine carbonyl group (vs. diazepane in 10c ) reduces ring strain and may enhance metabolic stability compared to seven-membered diazepane.
Biological Relevance :
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The hydrochloride salt form of 10c likely enhances aqueous solubility compared to the free base of the target compound.
- Metabolic Stability : The trifluoromethyl group in ’s compound may reduce oxidative metabolism, extending half-life.
- Binding Affinity : Pyrazole-containing analogues ( ) could exhibit stronger aromatic interactions in hydrophobic binding pockets compared to the target compound’s benzyl-pyrrolidine motif.
Biological Activity
The compound 3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNOS
- Molecular Weight: 335.84 g/mol
- CAS Number: Not yet assigned
This compound contains a chloro group, a sulfonamide moiety, and a pyrrolidine ring, which contribute to its biological activity.
Sulfonamides have been widely studied for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound may exhibit similar mechanisms, potentially affecting various biological pathways.
Inhibition of Enzymatic Activity
Research indicates that sulfonamides can inhibit the activity of specific enzymes involved in metabolic pathways. For example, studies on related compounds suggest that they can inhibit carbonic anhydrase activity, leading to alterations in physiological functions such as blood pressure regulation and renal function .
Pharmacological Effects
The pharmacological effects of this compound may include:
- Antimicrobial Activity: Potential effectiveness against bacterial strains due to its sulfonamide structure.
- Cardiovascular Effects: Evidence from related studies suggests that sulfonamide derivatives can influence perfusion pressure and coronary resistance .
- Antitumor Activity: Some derivatives of sulfonamides have shown promise in inhibiting tumor growth by targeting specific cellular pathways .
Study on Perfusion Pressure
In a study evaluating the effects of various benzene sulfonamides on perfusion pressure using isolated rat hearts, it was found that certain derivatives significantly reduced perfusion pressure over time. This suggests potential applications in cardiovascular therapies .
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Sulfonamide A | 0.001 | Decreased |
| III | Sulfonamide B | 0.001 | Decreased |
| IV | Sulfonamide C | 0.001 | No significant change |
This table summarizes the experimental design used to assess the biological activity of benzene sulfonamides and their derivatives.
Antitumor Activity Assessment
Another study focused on the antitumor properties of related compounds highlighted their ability to inhibit cell proliferation in various cancer cell lines. These findings indicate that modifications in the chemical structure can enhance biological activity against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
